链霉素
描述
链霉素是一种由链霉菌产生的氨基醌类抗肿瘤和抗菌抗生素。 它于 1959 年首次由 Rao 和 Cullen 分离出来 。 链霉素因其强大的抗肿瘤特性以及抑制几种可移植啮齿动物和人类肿瘤生长的能力而引起了极大的兴趣 .
科学研究应用
链霉素具有广泛的科学研究应用,包括:
生物学: 它用于研究抗生素对细菌 DNA 合成和降解的影响.
医学: 链霉素因其抗肿瘤特性及其在癌症治疗中的潜在应用而被研究。
工业: 链霉素用于开发新的抗生素和抗肿瘤药物.
作用机制
链霉素通过在金属阳离子存在的情况下与 DNA 不可逆地结合,并被还原酶激活,发挥其作用。 这种激活导致形成半醌或氢醌中间体,这些中间体会诱导 DNA 链断裂并抑制 DNA 合成 。 链霉素还通过涉及激活的 B 细胞的核因子 κ 轻链增强子 (NF-κB) 的机制诱导细胞凋亡 .
生化分析
Biochemical Properties
Streptonigrin interacts with various enzymes and proteins. It binds irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H .
Cellular Effects
Streptonigrin has significant effects on various types of cells and cellular processes. It has been identified as a selective suppressor of B-cell proliferation induced by lipopolysaccharide . In cultured cell lines, however, streptonigrin preferentially suppressed the growth of an interleukin-3-dependent myeloid cell line rather than B-cell lines . Additionally, streptonigrin inhibits the SUMO-specific protease SENP1, resulting in increased global SUMOylation levels and reduced level of hypoxia-inducible factor alpha (HIF1α) .
Molecular Mechanism
Streptonigrin exerts its effects at the molecular level through various mechanisms. It is known to inhibit the nitric oxide-dependent activation of soluble guanylyl cyclase . It also binds and inhibits the SUMO-specific protease SENP1 .
Temporal Effects in Laboratory Settings
Streptonigrin promotes heterochromatin formation in cultured cells. It has been found to increase Hoechst-stained nuclear fluorescence intensity, indicating an increase in heterochromatin contents . This effect was observed even at a concentration as low as one nanomolar .
Transport and Distribution
A sensitive and precise microbiological assay has been developed for the determination of distribution and concentrations of streptonigrin in the body fluids and tissues of treated mice .
Subcellular Localization
Streptonigrin treated cells exhibit compacted DNA foci in the nucleus that co-localize with Heterochromatin Protein 1 alpha (HP1α), indicating a subcellular localization within the nucleus .
准备方法
合成路线和反应条件: 链霉素的全合成涉及构建关键的五取代吡啶片段。 已经开发出两种主要的合成路线,它们都依赖于闭环复分解反应,但在环化前体的取代和复杂性方面有所不同 。 第二代方法最终以 14 个线性步骤和 11% 的总产率从廉价的乙醇酸乙酯中提供链霉素 .
工业生产方法: 链霉素的工业生产通常涉及使用链霉菌的发酵过程。 从培养细菌的肉汤滤液中分离出这种抗生素 .
化学反应分析
反应类型: 链霉素会发生各种化学反应,包括氧化、还原和取代反应。 它在某些金属阳离子(例如锌、铜、铁、锰、镉、金)存在的情况下与 DNA 不可逆地结合,并通过一电子或二电子还原酶(以 NAD(P)H 作为辅因子)被激活,形成半醌或氢醌中间体 .
常用试剂和条件: 链霉素合成中常用的试剂包括乙醇酸乙酯、三氟甲磺酸酐和 2,6-二叔丁基-4-甲基吡啶 。 反应通常在受控条件下进行,以确保高收率和纯度。
主要产物: 从涉及链霉素的反应中形成的主要产物包括具有修饰的氨基醌结构的各种衍生物。 这些衍生物已因其潜在的药理学应用而被研究 .
相似化合物的比较
链霉素类似于其他氨基醌类抗生素,如丝裂霉素 C,它也含有氨基醌片段 。链霉素在与 DNA 不可逆结合的能力及其强大的抗肿瘤特性方面是独一无二的。 其他类似化合物包括:
丝裂霉素 C: 一种具有类似氨基醌结构的抗肿瘤抗生素.
放线菌素 D: 另一种与 DNA 结合并抑制 RNA 合成的抗生素.
链霉素独特的机制和强大的抗肿瘤特性使其成为科学研究和潜在治疗应用中一种有价值的化合物。
属性
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Streptonigrin exerts its antitumor activity by causing DNA strand scission. [] This occurs through the formation of a ternary complex involving Streptonigrin, DNA, and topoisomerase II. [] The complex stabilizes the normally transient DNA cleavage mediated by topoisomerase II, leading to permanent DNA breaks and ultimately cell death. [, ]
A: While Streptonigrin does not appear to exhibit strong sequence-specific binding to DNA in general, [] it shows a unique preference for the dinucleotide sequence 5′-TA-3′ at positions +2 and +3 from the cleavage site of topoisomerase II. []
A: The quinone moiety in Streptonigrin plays a crucial role in its cytotoxicity. [] It undergoes redox cycling, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen, generating reactive oxygen species (ROS) that contribute to DNA damage and cell death. [, , ]
A: The molecular formula of Streptonigrin is C25H22N4O8, and its molecular weight is 506.47 g/mol. [, ]
A: Yes, various spectroscopic techniques have been employed to study Streptonigrin. UV-Vis spectroscopy has been used to investigate its interaction with metal ions and DNA. [, , ] NMR spectroscopy has been used to determine its solution conformation, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze the binding site of Streptonigrin on the SUMO-specific protease SENP1. [] EPR spectroscopy has been utilized to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []
ANone: Information about the material compatibility and stability of Streptonigrin under various conditions is limited in the provided research papers. Further research is needed to explore these aspects.
A: Yes, computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the interactions of Streptonigrin with potential targets, including histone methyltransferases. [] These studies aim to understand its binding affinities and identify potential therapeutic applications.
ANone: Several studies have explored the SAR of Streptonigrin, particularly focusing on the role of specific functional groups:
A: Researchers are actively investigating the design and synthesis of Streptonigrin analogues with improved therapeutic properties and reduced side effects. [] One approach involves modifying the drug's structure to enhance its target specificity and reduce off-target toxicity. For instance, conjugating Streptonigrin to monoclonal antibodies has shown promising results in increasing its specificity towards cancer cells while minimizing its effects on normal tissues. [, ]
ANone: The provided research papers do not provide detailed information regarding the stability of Streptonigrin under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability. This highlights the need for further research to optimize its pharmaceutical potential.
ANone: Limited information is available on the specific pharmacokinetic properties of Streptonigrin from the provided research papers. Further studies are needed to fully characterize its ADME profile and understand its behavior in vivo.
A: In vitro studies have demonstrated the cytotoxic activity of Streptonigrin against a broad spectrum of human cancer cell lines, including leukemia (P-388), [] hepatoma (BEL-7402), [, ] and lung cancer cells. []
A: Yes, Streptonigrin has demonstrated significant antitumor activity in various murine tumor models. [] It has also been shown to reduce tumor growth and improve survival in a preclinical renal cell carcinoma model. [] Moreover, it demonstrated antiviral activity against the Rauscher murine leukemia virus in vivo, significantly reducing splenomegaly and prolonging the survival time of infected mice. []
A: Although Streptonigrin showed promising activity against a range of human cancers in early clinical trials, its clinical use was discontinued due to severe side effects, primarily bone marrow depression. [, , , ]
ANone: Research suggests that resistance to Streptonigrin can arise through several mechanisms, including:
A: While Streptonigrin demonstrated potent antitumor activity, its clinical use was hampered by dose-limiting toxicities, particularly myelosuppression. [, , , ] Gastrointestinal toxicity has also been reported in clinical trials. [, ] The high toxicity of Streptonigrin highlights the need to develop safer analogues or alternative treatment strategies.
A: One promising strategy involves conjugating Streptonigrin to monoclonal antibodies that specifically recognize tumor-associated antigens. This approach aims to increase the drug's concentration in tumor tissues while minimizing its exposure to normal cells, thereby improving efficacy and reducing off-target toxicity. [, ]
ANone: Various analytical techniques have been employed to characterize Streptonigrin, including:
- UV-Vis spectroscopy: Used to investigate the interaction of Streptonigrin with metal ions and DNA. [, , ]
- NMR spectroscopy: Employed to determine the solution conformation of Streptonigrin, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze its binding site on SENP1. []
- EPR spectroscopy: Used to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。